Methyl 4-bromo-5-chloro-2-methoxybenzoate
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Overview
Description
Methyl 4-bromo-5-chloro-2-methoxybenzoate is an organic compound with the molecular formula C9H8BrClO3 It is a derivative of benzoic acid, characterized by the presence of bromine, chlorine, and methoxy groups on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-bromo-5-chloro-2-methoxybenzoate typically involves the esterification of 4-bromo-5-chloro-2-methoxybenzoic acid. The process can be summarized as follows:
Starting Material: The synthesis begins with 4-bromo-5-chloro-2-methoxybenzoic acid.
Esterification: The acid is reacted with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the methyl ester.
Purification: The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar steps but is optimized for large-scale synthesis. This includes:
Batch Processing: Large reactors are used to carry out the esterification reaction.
Continuous Flow Systems: For higher efficiency, continuous flow systems may be employed, allowing for better control over reaction conditions and product quality.
Purification: Industrial purification methods include distillation and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromo-5-chloro-2-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form the corresponding alcohols or amines.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium azide or potassium thiolate are used in substitution reactions, typically under reflux conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted benzoates.
Reduction Products: Alcohols or amines are common products of reduction reactions.
Oxidation Products: Carboxylic acids or other oxidized compounds are typical products of oxidation reactions.
Scientific Research Applications
Methyl 4-bromo-5-chloro-2-methoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of Methyl 4-bromo-5-chloro-2-methoxybenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include:
Binding to Enzymes: The compound may inhibit or activate specific enzymes, affecting metabolic pathways.
Receptor Interaction: It may bind to cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Methyl 4-bromo-5-chloro-2-methoxybenzoate can be compared with other similar compounds, such as:
Methyl 4-bromo-2-methoxybenzoate: Lacks the chlorine atom, which may affect its reactivity and biological activity.
Methyl 5-bromo-2-methoxybenzoate: Similar structure but with different substitution patterns, leading to variations in chemical properties.
Methyl 4-chloro-2-methoxybenzoate: Lacks the bromine atom, which can influence its chemical behavior and applications.
Properties
IUPAC Name |
methyl 4-bromo-5-chloro-2-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO3/c1-13-8-4-6(10)7(11)3-5(8)9(12)14-2/h3-4H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEZKIUHHZLLTCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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